

The Discovery and Scientific Deep Dive into Berkelic Acid from Berkeley Pit Fungus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Berkelic acid*

Cat. No.: B1263399

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A Technical Guide for Researchers and Drug Development Professionals

Discovered in the harsh, acidic, and metal-laden environment of the Berkeley Pit in Montana, **Berkelic acid** is a novel spiroketal natural product isolated from an extremophilic *Penicillium* fungus.^{[1][2]} This unique compound initially garnered significant attention for its reported selective anticancer activity. This technical guide provides an in-depth overview of **Berkelic acid**, from its discovery and biological activity to its complex synthesis and the signaling pathways it has been reported to inhibit.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with **Berkelic acid**'s biological activity as reported in the initial discovery and subsequent studies.

Table 1: Reported Biological Activity of **Berkelic Acid**

Target	Activity Type	Value	Reference
OVCAR-3 (human ovarian cancer cell line)	GI ₅₀	91 nM	[1]
MMP-3 (Matrix Metalloproteinase-3)	Inhibition	1.87 μM	[1]
Caspase-1	Inhibition	98 μM	[1]

Table 2: Re-evaluation of Anticancer Activity of Synthetic **Berkelic Acid**

Cell Lines	Concentration Tested	Activity	Reference
NCI 60 cell line panel (including OVCAR-3)	up to 10 μM	No activity observed	[1]

It is crucial to note that subsequent studies involving the total synthesis of **Berkelic acid** did not replicate the initial potent and selective anticancer activity against the OVCAR-3 cell line. This discrepancy suggests that the original isolated sample may have contained a highly potent, minor contaminant.

Experimental Protocols

While the detailed experimental protocol for the original isolation and purification of **Berkelic acid** from the *Penicillium* fungus by Stierle et al. is not fully available in the public domain through standard search methodologies, this section provides a detailed, representative protocol for the total synthesis of (–)-**Berkelic acid**, which has been crucial for confirming its structure and evaluating its biological activity. The following is a key step in a published total synthesis.

Representative Synthetic Protocol: Silver-Mediated Cascade for **Berkelic Acid** Core Synthesis

This protocol describes a critical step in the convergent synthesis of the tetracyclic core of **Berkelic acid**, inspired by its hypothetical biosynthesis from spicifernin and pulvilloric acid

fragments.

Materials:

- Spicifernin-like alkynol synthon
- Pulvilloric acid-like lactol synthon
- Silver hexafluoroantimonate (AgSbF_6)
- Anhydrous diethyl ether (Et_2O)

Procedure:

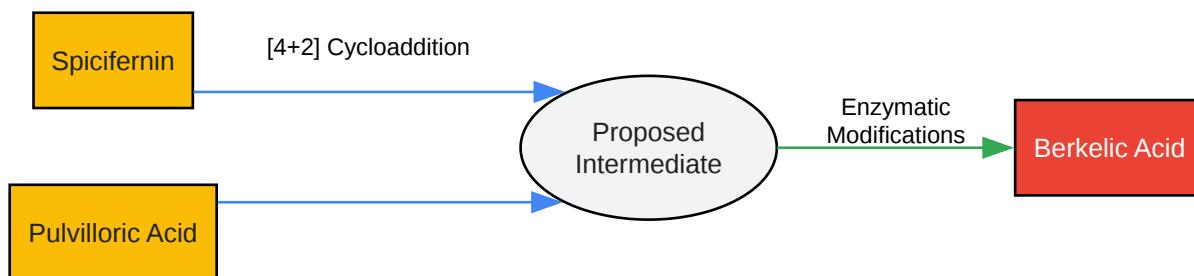
- A solution of the spicifernin-like alkynol (1.2 equivalents) and the pulvilloric acid-like lactol (1.0 equivalent) is prepared in anhydrous diethyl ether under an inert atmosphere.
- To this stirring solution, silver hexafluoroantimonate (AgSbF_6 , 1.4 equivalents) is added at room temperature.
- The reaction mixture is stirred for approximately 3 hours at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched, and the crude product is purified by flash chromatography to yield a mixture of oxoberkelate diastereomers.
- Further purification by semi-preparative high-performance liquid chromatography (HPLC) is employed to isolate the individual diastereomers.

Visualizing the Molecular Landscape: Pathways and Processes

The following diagrams, rendered using the DOT language, illustrate the proposed biosynthetic pathway of **Berkelic acid** and the signaling pathways it is reported to inhibit.

Biosynthetic Pathway of Berkelic Acid

The structure of **Berkelic acid** suggests a biosynthetic origin from the combination of two other natural products, spicifernin and pulvilloric acid. The following diagram illustrates a proposed biosynthetic pathway.

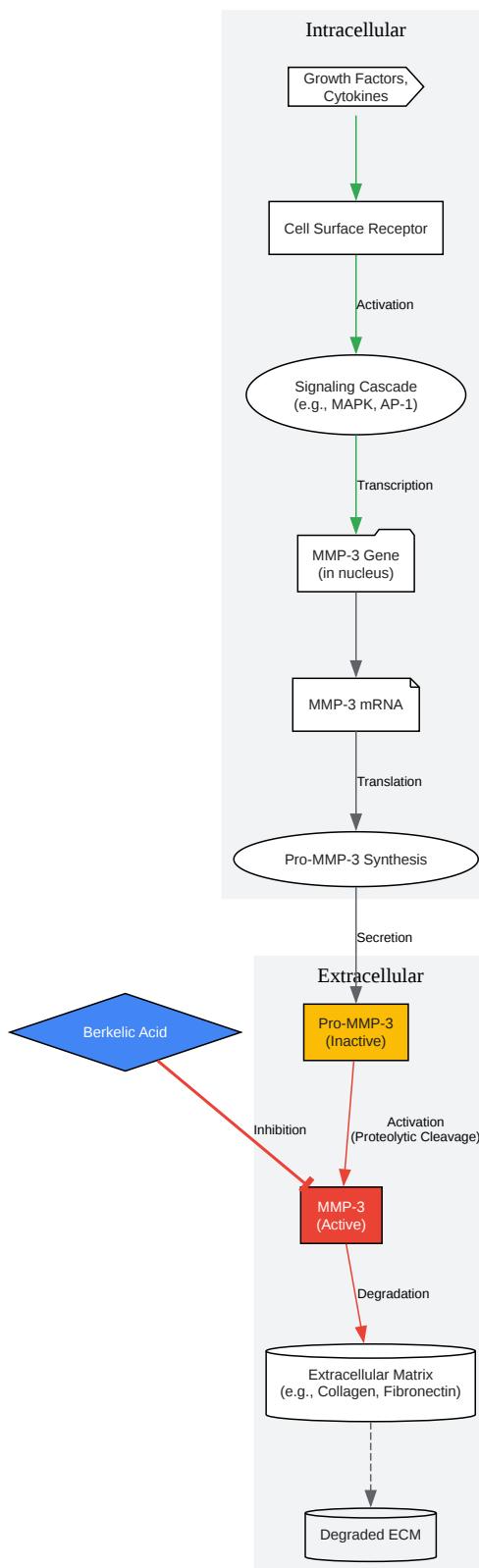


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Caption: Proposed biosynthetic pathway of **Berkelic acid**.

MMP-3 Signaling Pathway and Inhibition

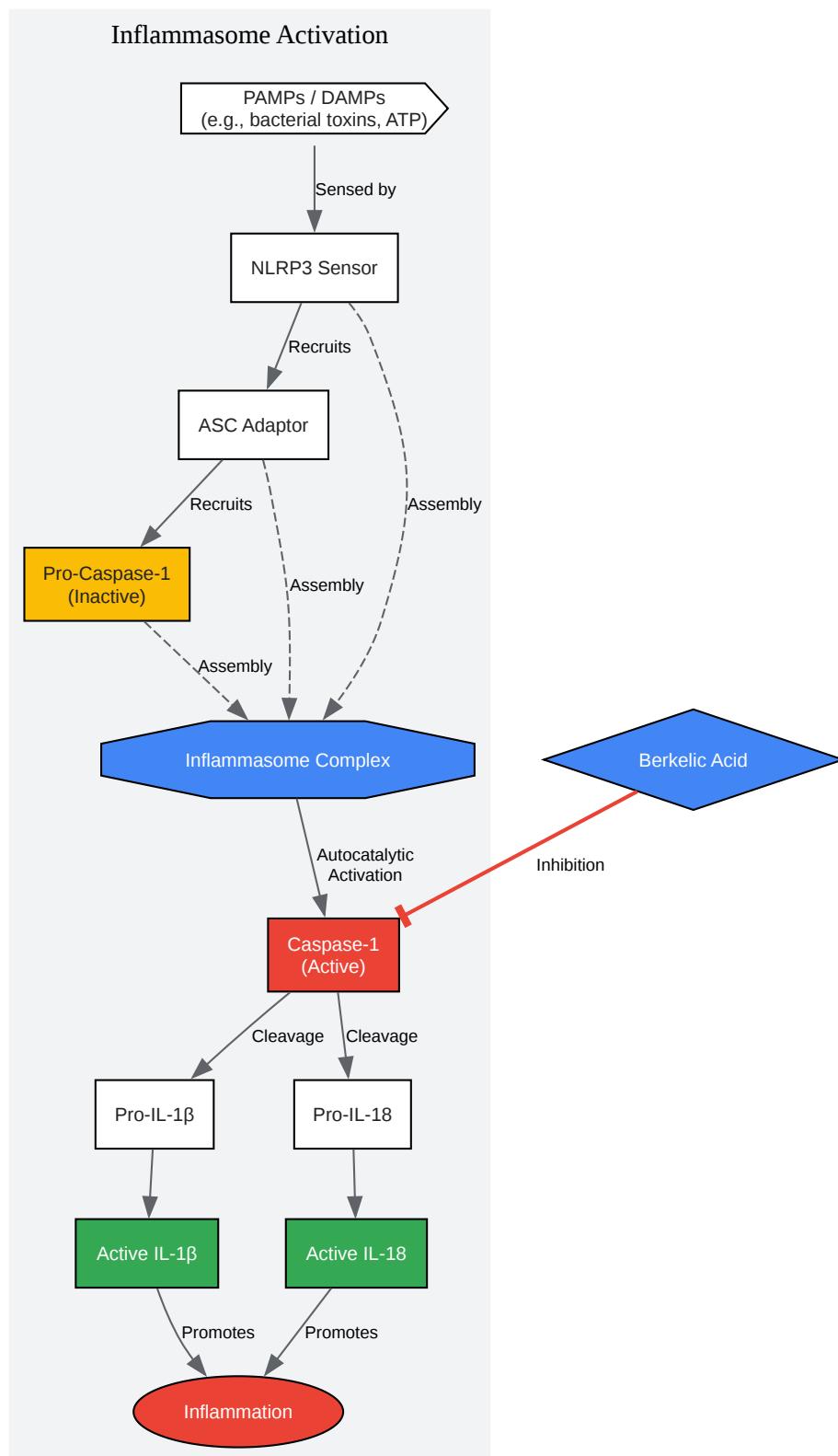
Matrix metalloproteinase-3 (MMP-3) is a key enzyme involved in the degradation of the extracellular matrix. Its activity is implicated in various physiological and pathological processes, including cancer metastasis. **Berkelic acid** has been reported to be a moderate inhibitor of MMP-3.

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Caption: MMP-3 signaling pathway and inhibition by **Berkelic acid**.

Caspase-1 Inflammasome Pathway and Inhibition

Caspase-1 is a cysteine protease that plays a central role in the inflammatory response. It is activated by the inflammasome, a multi-protein complex, and is responsible for the processing and activation of pro-inflammatory cytokines. **Berkelic acid** has been shown to inhibit Caspase-1.



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Caption: Caspase-1 inflammasome pathway and inhibition.

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References

- 1. A biosynthetically inspired synthesis of (–)-berkelic acid and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Scientific Deep Dive into Berkelic Acid from Berkeley Pit Fungus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263399#berkelic-acid-discovery-in-berkeley-pit-fungus]

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